2-Acetyldibenzothiophene 5-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetyldibenzothiophene 5-oxide is an organic compound with the molecular formula C14H10O2S. It is a derivative of dibenzothiophene, which is a sulfur-containing heterocyclic aromatic compound. The presence of both acetyl and oxide functional groups in its structure makes it a compound of interest in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyldibenzothiophene 5-oxide typically involves the oxidation of 2-acetyldibenzothiophene. One common method is the use of oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under controlled conditions to introduce the oxide group at the 5-position of the dibenzothiophene ring .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The reaction conditions would be optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Acetyldibenzothiophene 5-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the oxide group back to a sulfide.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other reducing agents.
Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Dibenzothiophene derivatives.
Substitution: Various substituted dibenzothiophene derivatives depending on the electrophile used.
Scientific Research Applications
2-Acetyldibenzothiophene 5-oxide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex sulfur-containing compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2-Acetyldibenzothiophene 5-oxide involves its interaction with various molecular targets. The oxide group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The acetyl group can also undergo nucleophilic attack, leading to the formation of various derivatives. These interactions can affect cellular pathways and biological processes, making the compound of interest in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
Dibenzothiophene: The parent compound without the acetyl and oxide groups.
2-Acetyldibenzothiophene: Lacks the oxide group.
Dibenzothiophene 5-oxide: Lacks the acetyl group.
Uniqueness
2-Acetyldibenzothiophene 5-oxide is unique due to the presence of both acetyl and oxide functional groups, which confer distinct chemical properties and reactivity. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar compounds, making it valuable in various research and industrial applications .
Properties
CAS No. |
807630-97-3 |
---|---|
Molecular Formula |
C14H10O2S |
Molecular Weight |
242.29 g/mol |
IUPAC Name |
1-(5-oxodibenzothiophen-2-yl)ethanone |
InChI |
InChI=1S/C14H10O2S/c1-9(15)10-6-7-14-12(8-10)11-4-2-3-5-13(11)17(14)16/h2-8H,1H3 |
InChI Key |
UVUXYYMPEBJDHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)S(=O)C3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.